molecular formula C22H22N5NaO2 B583254 GSK-J1SodiumSalt CAS No. 1797832-71-3

GSK-J1SodiumSalt

Cat. No. B583254
M. Wt: 411.441
InChI Key: RAIROFAAPRKDPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . It plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . It is inactive against a panel of additional JMJ family demethylases, including several variants of JMJD2 and JMJD1 .


Molecular Structure Analysis

The molecular formula of GSK-J1 Sodium Salt is C22H22N5O2 • Na . The InChI code is InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 . The SMILES representation is [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] .


Physical And Chemical Properties Analysis

The molecular weight of GSK-J1 Sodium Salt is 411.4 . It is a crystalline solid . Its solubility in DMSO is slightly soluble . The λmax is 253 nm .

Scientific Research Applications

Inhibition of KDM6 and Potential Impacts on Cellular Processes

GSK-J1 Sodium Salt has been identified as a potent KDM6 inhibitor. This inhibition plays a crucial role in multiple cellular processes. For instance, Kruidenier et al. (2014) confirmed GSK-J1 as a potent KDM6 inhibitor and noted its weaker activity towards KDM5B and KDM5C, which impacts cellular processes like gene expression, proliferation, and differentiation (Kruidenier et al., 2014).

Role in Glycogen Synthase Kinase 3 (GSK-3) Pathways

GSK-J1 Sodium Salt plays a significant role in regulating glycogen synthase kinase 3 (GSK-3) pathways. This regulation is vital for numerous signaling pathways including those related to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. It influences a wide range of cellular processes, from glycogen metabolism to cell cycle regulation and proliferation (Doble & Woodgett, 2003).

Application in Histone Demethylase Inhibition

GSK-J1's ability to inhibit histone demethylase is another key application in scientific research. Its role as a JMJD3 inhibitor has been crucial in understanding histone methylation and its aberrations, which are linked to various human diseases. Hu et al. (2016) explored GSK-J1's structure-activity relationship, emphasizing its impact on JMJD3 inhibition (Hu et al., 2016).

Exploration in Neurological and Cancer Research

GSK-J1 has been explored in the context of neurological and cancer research. Suri et al. (2022) studied its role in treating pediatric brain tumors, highlighting its potential in inhibiting JMJD3 demethylase activity and influencing tumor progression (Suri et al., 2022).

Implications for Sodium Channel Function

The efficacy of sodium channel blockers, including compounds related to GSK-J1, has been investigated in cognitive dysfunction and schizophrenia, indicating GSK-J1's potential relevance in sodium channel function and neurological disorders (Large et al., 2011).

Novel Applications in Stem Cell Differentiation

GSK-J1 has been utilized to chemically direct differentiation of human embryonic stem cells into specific cell types, showcasing its potential in regenerative medicine and pharmaceutical applications (Bone et al., 2011).

Therapeutic Potential in Various Diseases

Given its role in regulating GSK-3 pathways, GSK-J1 has potential therapeutic applications in diseases like type 2 diabetes, Alzheimer's disease, traumatic head injury, stroke, and bipolar mood disorders (Eldar-Finkelman, 2002).

Safety And Hazards

GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

properties

IUPAC Name

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIROFAAPRKDPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-J1SodiumSalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-J1SodiumSalt
Reactant of Route 2
Reactant of Route 2
GSK-J1SodiumSalt
Reactant of Route 3
Reactant of Route 3
GSK-J1SodiumSalt
Reactant of Route 4
Reactant of Route 4
GSK-J1SodiumSalt
Reactant of Route 5
Reactant of Route 5
GSK-J1SodiumSalt
Reactant of Route 6
Reactant of Route 6
GSK-J1SodiumSalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.